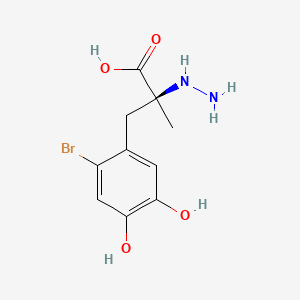

2-Bromo (S)-Carbidopa

Description

BenchChem offers high-quality 2-Bromo (S)-Carbidopa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo (S)-Carbidopa including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBONFZRHFUWIX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150100 | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43197-33-7 | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa, 6-bromo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBIDOPA, 6-BROMO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-(S)-Carbidopa: Mechanistic Profiling & Impurity Characterization

The following technical guide details the mechanism of action, structural implications, and analytical profiling of 2-Bromo-(S)-Carbidopa , formally identified in pharmaceutical development as Carbidopa EP Impurity J .

Technical Guide for Drug Development & Quality Control

Executive Summary

2-Bromo-(S)-Carbidopa (CAS: 43197-33-7) is a halogenated structural analog of the Parkinson’s disease therapeutic agent Carbidopa. While primarily categorized as EP Impurity J within European Pharmacopoeia standards, its structural preservation of the

This guide analyzes the compound through the lens of a Senior Application Scientist, focusing on its mechanism of enzyme inhibition, the structural consequences of the 2-bromo substitution, and the rigorous protocols required for its detection in high-purity drug substances.

Part 1: Molecular Mechanism of Action

The core mechanism of 2-Bromo-(S)-Carbidopa is inferred from the parent compound, Carbidopa, acting as a pseudo-irreversible inhibitor of DOPA Decarboxylase.

1. The Target: Aromatic L-Amino Acid Decarboxylase (AADC)

AADC is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for decarboxylating L-DOPA to Dopamine.[1] In the absence of inhibition, peripheral AADC converts L-DOPA to dopamine before it crosses the blood-brain barrier (BBB), causing systemic side effects (nausea, hypotension) and reducing central efficacy.[1][2]

2. The Inhibitory Sequence (Hydrazine Trap)

Like Carbidopa, the 2-Bromo analog contains a hydrazine moiety (

-

Entry: The inhibitor enters the AADC active site, mimicking the substrate L-DOPA.

-

Transimination: The hydrazine group attacks the internal aldimine bond between the PLP cofactor and the catalytic Lysine residue (Lys303 in human AADC).

-

Hydrazone Formation: Instead of forming a transient external aldimine (as L-DOPA would), the inhibitor forms a stable Hydrazone-PLP complex .

-

Sequestration: This complex binds tightly to the apoenzyme, preventing the regeneration of the active PLP-Lysine Schiff base. The enzyme is effectively "locked" in an inactive state.

3. Structural Impact of the 2-Bromo Substituent

The distinguishing feature of Impurity J is the 2-Bromo-4,5-dihydroxyphenyl ring (distinct from the 3,4-dihydroxyphenyl of Carbidopa).

-

Steric Hindrance: The bromine atom at the C2 position (ortho to the alkyl side chain) introduces significant steric bulk (

). This likely interferes with the "induced fit" required for the phenyl ring to slot into the hydrophobic pocket of the active site. -

Electronic Effects: The electron-withdrawing nature of bromine (Inductive effect

) reduces the electron density of the catechol ring. This may weaken -

Regioisomerism (4,5-OH vs 3,4-OH): The shift in hydroxyl positions suggests that 2-Bromo-(S)-Carbidopa may not align perfectly with the Serine/Histidine residues responsible for anchoring the catechol hydroxyls, potentially reducing its potency as an inhibitor while remaining a high-affinity ligand.

Visualization: PLP-Hydrazine Inhibition Pathway

The following diagram illustrates the kinetic pathway of inhibition, highlighting where the 2-Bromo analog acts.

Caption: Kinetic pathway of AADC inhibition by hydrazine analogs. The 2-Bromo substituent impacts the 'Michaelis Complex' formation via steric hindrance.

Part 2: Synthesis & Formation (Origin of Impurity)

Understanding the mechanism of formation is critical for process chemists to control levels of Impurity J.

The formation is likely attributed to Regio-selective Bromination or Contaminated Starting Materials .

-

Pathway A (Precursor Contamination): The synthesis of Carbidopa often starts with 3,4-dihydroxybenzaldehyde (Protocatechualdehyde). If the starting material contains 2-bromo-4,5-dihydroxybenzaldehyde , the Strecker synthesis or asymmetric hydrogenation steps will carry this moiety through to the final product, yielding Impurity J.

-

Pathway B (Electrophilic Halogenation): If bromine reagents are used in proximity to the catechol ring during protection/deprotection steps, the electron-rich ring is susceptible to electrophilic aromatic substitution. The 2-position (ortho to the alkyl chain) is sterically crowded but electronically activated.

Part 3: Experimental Protocol (Detection & Analysis)

As a Senior Application Scientist, relying on generic assays is insufficient. The following protocol ensures separation of the 2-Bromo analog from the parent Carbidopa and other related impurities (e.g., Methyldopa).

Method: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantify 2-Bromo-(S)-Carbidopa (Impurity J) at limits < 0.10% (ICH Q3A standards).

| Parameter | Specification | Causality / Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Required for hydrophobic resolution of the brominated aromatic ring. |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 2.8) | Acidic pH suppresses ionization of the carboxylic acid, increasing retention. |

| Mobile Phase B | Methanol / Acetonitrile (50:50) | Organic modifier to elute the more lipophilic 2-Bromo analog. |

| Gradient | 0-5 min: 5% B; 5-25 min: 5% | Gradient required; 2-Bromo-(S)-Carbidopa elutes after Carbidopa due to the lipophilic Br atom. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plates on 5µm columns. |

| Detection | UV at 280 nm | Max absorption for the catechol moiety. |

| Retention Time (RT) | Carbidopa: ~6-8 min2-Bromo Analog: ~12-15 min | The Br group significantly increases hydrophobicity ( |

Self-Validating System Check

To ensure the assay is valid:

-

Resolution Factor (

): Must be -

Tailing Factor: Must be

. Hydrazines can interact with silanols; if tailing occurs, add an ion-pairing agent (e.g., Octanesulfonic acid).

Part 4: Comparative Data Summary

The following table contrasts the physicochemical properties of the parent drug and the 2-Bromo analog, highlighting why they behave differently in biological and analytical systems.

| Feature | Carbidopa (Parent) | 2-Bromo-(S)-Carbidopa (Impurity J) | Impact on Mechanism |

| Formula | Bromine adds mass and lipophilicity. | ||

| Ring Substitution | 3,4-Dihydroxy | 2-Bromo-4,5-Dihydroxy | Altered H-bonding network in AADC active site. |

| Molecular Weight | 226.23 g/mol | 305.13 g/mol | Significant mass shift detectable by LC-MS. |

| Est. LogP | -1.9 (Hydrophilic) | ~ -0.5 (Less Hydrophilic) | Increased retention on RP-HPLC; potentially higher BBB penetration (though still low). |

| Inhibition Type | Suicide Substrate | Suicide Substrate (Predicted) | Likely retains mechanism but with altered |

References

-

European Pharmacopoeia (Ph. Eur.) . Carbidopa Monograph: Impurity Profiling and Standards. 11th Edition. (2023).[3][4] Link

-

LGC Standards . 2-Bromo (S)-Carbidopa (Carbidopa Impurity J) Reference Material Data Sheet. (2024). Link

-

Daicel Pharma Standards . Carbidopa Impurities: Structure and Mechanism of Action in QC Analysis. Link

-

DrugBank Online . Carbidopa: Pharmacology and Target Interactions (Aromatic L-amino acid decarboxylase). Link

-

PubChem . Compound Summary: 2-Bromo-alpha-hydrazino-4,5-dihydroxy-alpha-methylbenzenepropanoic acid. Link

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-(S)-Carbidopa

Abstract

The structural integrity of an active pharmaceutical ingredient (API) is the bedrock of its safety and efficacy profile. Carbidopa, an aromatic amino acid decarboxylase inhibitor, is a critical component in the management of Parkinson's disease, primarily used in combination with Levodopa.[1][2] The introduction of a halogen, such as bromine, into the Carbidopa scaffold can significantly alter its physicochemical and pharmacological properties. This guide provides a comprehensive, multi-modal analytical strategy for the unambiguous structure elucidation of a novel derivative, 2-Bromo-(S)-Carbidopa. We will detail an integrated workflow that leverages high-resolution mass spectrometry, advanced one- and two-dimensional nuclear magnetic resonance, infrared spectroscopy, and stereochemistry-specific techniques like chiral chromatography and X-ray crystallography. The causality behind each experimental choice is explained, providing a robust framework for researchers engaged in the characterization of novel chemical entities.

Introduction: The Rationale for Structural Verification

Carbidopa, chemically known as (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, prevents the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability in the central nervous system.[2][3] Its structure contains a chiral center, a catechol ring, a hydrazine moiety, and a carboxylic acid, all of which contribute to its biological function.

The synthesis of a new analog, such as 2-Bromo-(S)-Carbidopa (proposed structure below), necessitates a rigorous process of structural confirmation. The key questions to be answered are:

-

Constitution: What is the precise molecular formula?

-

Connectivity: How are the atoms connected? Specifically, where is the bromine atom located on the catechol ring?

-

Stereochemistry: What is the absolute configuration of the chiral center? Is the sample enantiomerically pure?

This guide presents a systematic approach to answer these questions, ensuring the identity and purity of the target compound. The proposed structure, based on its chemical name, is C₁₀H₁₃BrN₂O₄.

The Integrated Analytical Workflow: A Strategy for Certainty

No single analytical technique can provide a complete structural picture. A synergistic approach is required, where the outputs of multiple orthogonal techniques are integrated to build an unassailable structural proof. The workflow begins with determining the fundamental molecular formula and proceeds through detailed mapping of atomic connectivity, culminating in the definitive assignment of its three-dimensional arrangement.

Caption: High-level workflow for the structure elucidation of 2-Bromo-(S)-Carbidopa.

Part I: Determining Molecular Formula and Connectivity

High-Resolution Mass Spectrometry (HRMS)

-

Expertise & Rationale: Before any other analysis, confirming the molecular formula is paramount. HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), allowing for the confident determination of the elemental composition.[4] For a halogenated compound, HRMS is also invaluable for confirming the presence of bromine due to its characteristic isotopic signature. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. This pattern is a definitive indicator of a monobrominated compound.

-

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Positive ESI to detect the protonated molecule [M+H]⁺.

-

Mass Range: Scan from m/z 100 to 500.

-

Infusion: Introduce the sample directly via a syringe pump at 5 µL/min.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis.

-

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding [M+2+H]⁺ peak. Calculate the molecular formula using the instrument's software based on the measured exact mass.

-

-

Data Presentation: Expected HRMS Data

Parameter Theoretical Value (for C₁₀H₁₄BrN₂O₄⁺) Expected Measured Value Monoisotopic Mass [M+H]⁺ 305.0186 305.0186 ± 0.0015 M+2 Isotope [M+2+H]⁺ 307.0165 307.0165 ± 0.0015 | Isotopic Ratio (M:M+2) | ~98:100 | ~1:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule.[5] A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to determine the regiochemistry of the bromine substituent on the aromatic ring.

-

¹H NMR: Provides information on the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The aromatic region (6.5-8.0 ppm) will be critical.[6][7]

-

¹³C{¹H} NMR: Reveals the number of unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out spin systems (e.g., the protons on the aromatic ring).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity across quaternary carbons. It shows correlations between protons and carbons that are 2-3 bonds away. This will be essential to link the benzylic protons to the correct positions on the aromatic ring and to definitively place the bromine atom by observing which carbon-proton correlations are present or absent.

-

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments to Run:

-

Standard ¹H NMR.

-

Standard ¹³C{¹H} broadband decoupled NMR.

-

¹H-¹H COSY.

-

¹H-¹³C HSQC.

-

¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz).

-

-

Data Analysis: Process and integrate the spectra. Use the 2D data to systematically build the molecular structure, starting from known fragments and connecting them via HMBC correlations.

-

-

Data Presentation: Predicted NMR Assignments for 2-Bromo-(S)-Carbidopa

| Atom # | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Protons) |

| C1 | - | ~178 | H-9, H-10 |

| C2 | - | ~65 | H-9, H-10 |

| C3 | - | ~128 | H-5, H-8 |

| C4 | - | ~145 | H-5, H-8 |

| C5 | ~6.8, d | ~118 | C-3, C-4, C-7 |

| C6 | - | ~115 | H-5, H-8 |

| C7 | ~144 | H-5, H-8 | |

| C8 | ~6.9, d | ~116 | C-3, C-4, C-6 |

| C9 | ~3.0 (A/B), m | ~40 | C-1, C-2, C-3, C-8 |

| C10 | ~1.5, s | ~25 | C-1, C-2, C-9 |

| OH | broad | - | - |

| NH₂ | broad | - | - |

| NH | broad | - | - |

Note: Chemical shifts are estimates and will vary based on solvent and pH.

Caption: Key HMBC correlations confirming the bromine at C-6 and connectivity of the side chain.

Part II: Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[4] For 2-Bromo-(S)-Carbidopa, we expect to see distinct signals for the phenolic and carboxylic acid O-H groups, the N-H bonds of the hydrazine, the C=O of the carboxylic acid, and vibrations associated with the substituted aromatic ring.[8][9]

-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Analysis: Identify the principal absorption bands and assign them to their corresponding functional groups.

-

-

Data Presentation: Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment 3500-3200 Broad O-H stretch (phenols) 3300-2500 Very Broad O-H stretch (carboxylic acid) 3350-3250 Medium N-H stretch (hydrazine) ~1710 Strong C=O stretch (carboxylic acid) ~1600, ~1470 Medium-Strong C=C stretch (aromatic ring) ~1250 Strong C-O stretch (phenol) | 850-750 | Medium | C-H out-of-plane bend (substituted aromatic) |

Part III: Definitive Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

-

Expertise & Rationale: The "(S)" designation in the compound's name is a critical stereochemical descriptor. Chiral HPLC is the industry-standard technique for verifying the enantiomeric purity of a chiral compound.[10][11] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to separate and elute at different times.[12] This allows for the quantification of the desired (S)-enantiomer and the detection of any undesired (R)-enantiomer impurity.

-

Experimental Protocol: Chiral HPLC Method Development

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the mobile phase. If a racemic standard is available, prepare it similarly.

-

Instrumentation: An HPLC system with a UV detector.

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) as they are highly versatile.

-

Mobile Phase Optimization:

-

Start with a typical mobile phase like Hexane/Ethanol with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid) to improve peak shape.

-

Run a gradient or isocratic methods to find the optimal separation conditions.

-

-

Analysis: Inject the sample and, if available, the racemic standard. Determine the retention times for both enantiomers and calculate the enantiomeric excess (% ee) of the sample using the peak areas.

-

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

-

-

Data Presentation: Hypothetical Chiral Chromatogram Data

Compound Retention Time (min) Peak Area Enantiomeric Excess (% ee) (R)-Carbidopa (in racemate) 8.5 - - (S)-Carbidopa (in racemate) 10.2 - - Sample: Peak 1 10.2 1,500,000 >99.5% | Sample: Peak 2 | 8.5 | Not Detected | |

Single Crystal X-ray Crystallography

-

Expertise & Rationale: While chiral HPLC confirms enantiomeric purity, X-ray crystallography provides the absolute, unequivocal proof of stereoconfiguration.[13] By diffracting X-rays off a single, well-ordered crystal, a three-dimensional electron density map of the molecule can be generated. This not only confirms the entire molecular connectivity and regiochemistry determined by NMR but also allows for the direct visualization of the spatial arrangement of atoms at the chiral center. The refinement of anomalous dispersion data, yielding a Flack parameter close to zero, confirms the assignment of the absolute (S) configuration.[14]

-

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling from a variety of solvents and solvent mixtures.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically using Mo or Cu Kα radiation.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.

-

Absolute Structure Determination: Calculate the Flack parameter. A value near 0 for the proposed (S) model (and near 1 for the inverted (R) model) confirms the absolute stereochemistry.

-

-

Expected Outcome: The final output is a 3D structural model (e.g., an ORTEP diagram) that visually confirms the (S) configuration at the C2 position, along with a crystallographic information file (CIF) containing all atomic coordinates and refinement statistics. This result serves as the ultimate validation of the entire structure.

Conclusion

The structure elucidation of a novel pharmaceutical compound like 2-Bromo-(S)-Carbidopa is a meticulous process that demands a convergence of evidence from multiple analytical techniques. This guide has outlined a logical and robust workflow, beginning with the foundational determination of the molecular formula by HRMS . The complete atomic connectivity and critical regiochemistry of the bromine substituent were then mapped using a suite of 1D and 2D NMR experiments. The presence of all expected functional groups was confirmed by FT-IR spectroscopy. Finally, the crucial stereochemical aspects were addressed: chiral HPLC verified the enantiomeric purity, and single-crystal X-ray crystallography provided the definitive, gold-standard proof of the absolute (S) configuration. By following this integrated approach, researchers can achieve an unambiguous and scientifically rigorous structural assignment, a critical milestone in the drug development process.

References

- Chiralpedia. (2022).

- Proteopedia. (2016). Carbidopa.

- Wikipedia. Carbidopa.

- Phenomenex.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Česká a slovenská farmacie. (2007).

- PubChem - NIH. Carbidopa.

- Veeprho. (2026).

- JoVE. (2025).

- SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- PubMed Central. (2022).

- Chemistry LibreTexts. (2024). 15.

- Journal of Chemical and Pharmaceutical Sciences.

- Environmental Science & Technology.

- ResearchGate. FT-IR spectra of catechol (a), CTBz (b), and cured CTBz (c).

- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- Simson Pharma Limited. 2-Bromo Carbidopa.

Sources

- 1. proteopedia.org [proteopedia.org]

- 2. Carbidopa - Wikipedia [en.wikipedia.org]

- 3. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. jchps.com [jchps.com]

- 6. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 14. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-(S)-Carbidopa: Technical Specifications & Applications in Dopaminergic Research

This is an in-depth technical guide on 2-Bromo-(S)-Carbidopa , a critical reference standard and structural probe in the development of dopaminergic therapeutics.

Executive Summary

2-Bromo-(S)-Carbidopa (CAS: 43197-33-7; EP Impurity J) is a halogenated analog of Carbidopa, the standard peripheral DOPA decarboxylase (DDC) inhibitor used in Parkinson’s Disease (PD) therapy.[1] While primarily established as a critical Pharmaceutical Reference Standard for impurity profiling, its unique structural properties—specifically the ortho-bromo substitution on the catechol ring—make it a valuable probe for investigating the steric and electronic tolerance of the DDC active site.

This guide provides a comprehensive technical analysis of 2-Bromo-(S)-Carbidopa, detailing its physicochemical profile, its role in ensuring the integrity of neuroscience research data, and protocols for its detection and mechanistic evaluation.

Chemical & Pharmacological Profile

Structural Identity

2-Bromo-(S)-Carbidopa is characterized by the introduction of a bromine atom at the 2-position of the phenyl ring of Carbidopa. This modification introduces significant steric bulk and alters the electronic density of the catechol moiety, potentially impacting its binding affinity to the Pyridoxal-5'-phosphate (PLP) cofactor within the DDC enzyme.

| Property | Specification |

| IUPAC Name | (2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

| Common Name | 2-Bromo-(S)-Carbidopa; Carbidopa Impurity J |

| CAS Number | 43197-33-7 |

| Molecular Formula | C₁₀H₁₃BrN₂O₄ |

| Molecular Weight | 305.13 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | DMSO (Slightly), Methanol (Slightly), Aqueous Acid (Moderate) |

| pKa (Predicted) | ~2.3 (Carboxyl), ~8.5 (Hydrazine), ~9.8 (Phenolic OH) |

Mechanistic Significance in Neuroscience

In dopaminergic research, the purity of Carbidopa is paramount. 2-Bromo-(S)-Carbidopa serves two distinct roles:

-

Quality Assurance (Primary): It acts as a definitive marker for synthetic byproducts in Carbidopa manufacturing. High levels of halogenated impurities can alter the toxicological profile of PD medications.

-

Structural Probe (Secondary): The bromine atom serves as a heavy-atom replacement. In X-ray crystallography of DDC-inhibitor complexes, the anomalous scattering of bromine can facilitate phase determination, allowing researchers to map the precise orientation of the inhibitor within the active site [1].

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Quantification

Objective: To detect and quantify trace levels of 2-Bromo-(S)-Carbidopa in biological matrices (plasma/brain homogenate) or pharmaceutical formulations.

Principle: This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The bromine isotope pattern (⁷⁹Br/⁸¹Br) provides a unique spectral signature for validation.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Internal Standard: Carbidopa-d3.

Methodology:

-

Sample Prep: Dissolve 10 mg of sample in 10 mL of 0.1 M HCl (stabilizes the hydrazine moiety). Dilute to working range (1–1000 ng/mL).

-

Gradient Elution:

-

0–1 min: 5% B (Isocratic hold)

-

1–6 min: 5% → 95% B (Linear gradient)

-

6–8 min: 95% B (Wash)

-

8–10 min: 5% B (Re-equilibration)

-

-

MS Parameters (ESI Positive Mode):

-

Precursor Ion: m/z 305.0 (⁷⁹Br) / 307.0 (⁸¹Br) [M+H]⁺

-

Product Ions: m/z 288 (Loss of NH₃), m/z 242 (Loss of COOH + NH₃).

-

Collision Energy: 20–35 eV (Optimized per instrument).

-

Validation Criteria:

-

Linearity: R² > 0.99 over 1–1000 ng/mL.

-

Accuracy: ±15% of nominal concentration.

-

Isotope Ratio: The intensity ratio of m/z 305/307 must be ~1:1, confirming the presence of Bromine.

Protocol B: In Vitro DDC Inhibition Assay (Comparative)

Objective: To determine if 2-Bromo-(S)-Carbidopa retains inhibitory activity against DOPA Decarboxylase compared to the parent compound.

Rationale: Steric hindrance at the 2-position may reduce binding affinity. This assay measures the conversion of L-DOPA to Dopamine in the presence of the inhibitor.

Workflow:

-

Enzyme Source: Recombinant Human DDC (rhDDC) or Rat Liver Homogenate.

-

Substrate: L-DOPA (1 mM final concentration).

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 10 µM).

-

Inhibitor: 2-Bromo-(S)-Carbidopa (Serial dilution: 0.1 nM – 10 µM).

-

Reaction: Incubate at 37°C for 20 minutes in phosphate buffer (pH 7.4).

-

Termination: Add 0.2 M Perchloric Acid.

-

Detection: HPLC-ECD (Electrochemical Detection) to quantify Dopamine production.

Data Analysis: Calculate IC₅₀ using a non-linear regression model (Sigmoidal Dose-Response).

Visualizations

Analytical Workflow for Impurity Profiling

This diagram illustrates the logical flow for identifying and validating 2-Bromo-(S)-Carbidopa in a research sample.

Figure 1: Step-by-step analytical workflow for the specific detection of halogenated Carbidopa analogs.

Structural Mechanism of Action (Hypothetical)

This diagram maps the interaction of Carbidopa analogs with the DDC enzyme active site, highlighting where the Bromine modification impacts binding.

Figure 2: Mechanistic pathway showing how the 2-Bromo modification interacts with the DDC-PLP complex.

References

-

European Pharmacopoeia (Ph. Eur.) . "Carbidopa Monograph: Impurity J." European Directorate for the Quality of Medicines & HealthCare. Link

-

PubChem . "2-Bromo-(S)-Carbidopa (Compound Summary)." National Center for Biotechnology Information. Link

-

TRC Standards . "2-Bromo Carbidopa Data Sheet." Toronto Research Chemicals. Link

-

Simson Pharma . "Carbidopa Impurities and Standards." Simson Pharma Limited. Link

-

ChemicalBook . "2-Bromo (S)-Carbidopa Properties and Suppliers." ChemicalBook.[2] Link

Sources

Introduction: The Significance of Carbidopa and Its Analogs

An In-Depth Technical Guide to 2-Bromo-(S)-Carbidopa: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2-Bromo-(S)-Carbidopa, a significant impurity and analog of Carbidopa. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core physicochemical properties, potential synthetic and analytical methodologies, and its crucial role in the pharmaceutical landscape.

Carbidopa is a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder arising from depleted dopamine levels in the brain.[1] Levodopa (L-DOPA), a dopamine precursor, is the primary therapeutic agent used to replenish central dopamine stores. However, when administered alone, L-DOPA is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC), leading to reduced efficacy and significant side effects.[2][3]

Carbidopa functions as a peripheral DDC inhibitor.[2][4] By preventing the peripheral conversion of L-DOPA to dopamine, it ensures that a greater proportion of L-DOPA crosses the blood-brain barrier to exert its therapeutic effect.[2][5] This co-administration strategy allows for a reduction in the required L-DOPA dosage by approximately 75%, thereby mitigating peripheral side effects like nausea and vomiting.[3][4]

During the synthesis and storage of Carbidopa, various related substances and impurities can form. 2-Bromo-(S)-Carbidopa, also known as Carbidopa Impurity J, is one such analog.[6][7] Understanding the profile of these impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses specifically on the chemical and analytical characteristics of 2-Bromo-(S)-Carbidopa.

Physicochemical Properties

2-Bromo-(S)-Carbidopa is a brominated analog of the active pharmaceutical ingredient (S)-Carbidopa. Its core structure consists of a catechol ring, a propanoic acid moiety, and a hydrazine group, with a bromine atom substituted on the aromatic ring.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | [6][7] |

| Synonyms | 2-Bromo Carbidopa, Carbidopa Impurity J, 6-Bromo-Carbidopa | [6][7][8] |

| Molecular Formula | C₁₀H₁₃BrN₂O₄ | [7][8][9] |

| Molecular Weight | 305.13 g/mol | [8][9] |

| CAS Number | 43197-33-7, 1246817-47-9 | [7][8][9] |

| Physical Appearance | Pale Yellow Solid | [8] |

| Storage Conditions | 2-8°C Refrigerator or -20°C | [8][10] |

Note on CAS Numbers: Multiple CAS numbers are reported in vendor and database listings. Researchers should verify the specific identifier associated with their reference material.

Synthesis and Purification

While specific synthetic routes for 2-Bromo-(S)-Carbidopa are not extensively published in peer-reviewed literature, a plausible pathway can be inferred from standard organic chemistry principles and known syntheses of Carbidopa. The most logical approach involves the selective bromination of a suitable Carbidopa precursor or Carbidopa itself.

Postulated Synthetic Workflow

The synthesis would likely involve the electrophilic aromatic substitution (bromination) of a protected Carbidopa derivative to ensure regioselectivity and prevent oxidation of the sensitive catechol moiety.

Caption: Postulated synthetic workflow for 2-Bromo-(S)-Carbidopa.

Experimental Protocol: Purification by Preparative HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying pharmaceutical impurities due to its high resolution and applicability to polar, non-volatile compounds. A reversed-phase method is selected because it effectively separates compounds based on differences in hydrophobicity; the addition of a bromine atom to the Carbidopa structure provides a sufficient change in polarity for successful separation from the parent compound and other impurities.

-

Column Selection: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is chosen for its robustness and excellent retention of aromatic compounds.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for ensuring good peak shape by suppressing the ionization of the carboxylic acid and hydrazine functional groups.

-

Mobile Phase B: Acetonitrile. This is a standard organic modifier for reversed-phase chromatography.

-

-

Gradient Elution: A gradient from low to high organic content (e.g., 5% to 50% Mobile Phase B over 30 minutes) is employed to first elute highly polar impurities before increasing the solvent strength to elute the parent Carbidopa and the slightly more hydrophobic 2-Bromo-(S)-Carbidopa.

-

Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility and sharp injection peaks.

-

Fraction Collection: Detection is performed using a UV detector, typically at a wavelength around 280 nm where the catechol chromophore absorbs strongly. Fractions corresponding to the target peak are collected.

-

Solvent Evaporation: The collected fractions are combined, and the organic solvent (acetonitrile) is removed under reduced pressure. The remaining aqueous solution is then lyophilized (freeze-dried) to yield the purified 2-Bromo-(S)-Carbidopa as a solid.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of 2-Bromo-(S)-Carbidopa, particularly when it is used as a certified reference standard.

Caption: Standard analytical workflow for compound characterization.

Protocol: Purity Assessment by UPLC-UV

Causality: Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for accurately assessing the purity of a compound and resolving it from closely related impurities.[11]

-

Column: A sub-2 µm particle C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: As described in the purification protocol (0.1% Formic Acid in Water/Acetonitrile).

-

Flow Rate: A typical flow rate for this column dimension is 0.4 mL/min.

-

Detection: Photodiode Array (PDA) detector scanning from 200-400 nm to obtain full UV spectra and ensure peak purity.

-

Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the detection wavelength (e.g., 280 nm).

Protocol: Identity Confirmation by LC-MS/MS

Causality: Mass Spectrometry (MS) provides definitive molecular weight information. Coupling it with liquid chromatography (LC) allows for the analysis of the specific peak of interest. Tandem MS (MS/MS) fragments the molecule, providing structural information that confirms its identity.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is effective for protonating the hydrazine group ([M+H]⁺).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to measure the accurate mass of the parent ion. The expected [M+H]⁺ for C₁₀H₁₃BrN₂O₄ would show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).

-

MS/MS Fragmentation: The parent ion is isolated and fragmented. Key expected fragmentation patterns would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, providing confirmation of the core structure.

Protocol: Structural Elucidation by NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

-

Solvent: A deuterated solvent such as DMSO-d₆ is used, as it can dissolve the polar compound and contains exchangeable protons from the hydroxyl and amine groups.

-

¹H NMR: This spectrum will confirm the number of protons and their chemical environments. Key signals would include two aromatic protons, a singlet for the methyl group, and signals for the methylene and hydrazine protons.

-

¹³C NMR: This spectrum will show signals for all 10 carbons in the molecule, confirming the carbon backbone.

-

2D NMR (COSY, HSQC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure.

Biological Context and Mechanism of Action

The primary mechanism of action for Carbidopa is the inhibition of the DOPA decarboxylase (DDC) enzyme.[5] This enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor to decarboxylate L-DOPA. Carbidopa's hydrazine group is believed to form a stable hydrazone with the PLP cofactor, inactivating the enzyme.

Caption: Mechanism of peripheral DDC inhibition by Carbidopa analogs.

As 2-Bromo-(S)-Carbidopa is a close structural analog, it is hypothesized to possess a similar DDC inhibitory mechanism. The addition of a bulky, electron-withdrawing bromine atom to the catechol ring could potentially alter its binding affinity for the DDC enzyme. This modification might impact the compound's potency, selectivity, or pharmacokinetic properties. Further enzymatic assays would be required to quantify its inhibitory constant (Kᵢ) relative to Carbidopa.

Applications in Research and Pharmaceutical Analysis

The primary application of 2-Bromo-(S)-Carbidopa is as a reference standard in the quality control of Carbidopa drug substance and drug products.

-

Impurity Profiling: It is used to identify and quantify this specific impurity in batches of Carbidopa, ensuring that its levels remain below the safety thresholds established by regulatory agencies like the FDA and EMA.

-

Analytical Method Validation: As a certified reference material, it is crucial for validating the specificity and accuracy of analytical methods (e.g., HPLC, UPLC) designed to monitor the purity of Carbidopa.[11]

-

Forced Degradation Studies: It can be used as a marker in forced degradation studies to understand the pathways through which Carbidopa degrades under stress conditions (e.g., heat, light, oxidation).

-

Structure-Activity Relationship (SAR) Studies: For medicinal chemists, 2-Bromo-(S)-Carbidopa serves as a valuable tool to probe the active site of the DDC enzyme. By comparing its activity to that of the parent compound, researchers can gain insights into how substitutions on the aromatic ring affect biological activity.

References

-

2-Bromo Carbidopa | CAS No: 1246817-47-9. Pharmaffiliates. Available at: [Link]

-

2-BROMO (S)-CARBIDOPA. GSIS. Available at: [Link]

-

Carbidopa. Wikipedia. Available at: [Link]

-

Carbidopa, 6-bromo- | C10H13BrN2O4 | CID 95162153. PubChem, NIH. Available at: [Link]

- Method for synthesizing carbidopa. Google Patents. (CN102702019B).

-

Carbidopa. StatPearls, NCBI Bookshelf, NIH. Available at: [Link]

-

Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin. NIH. Available at: [Link]

-

Process for the preparation of carbidopa. Patent WO-2007042848-A2, PubChem. Available at: [Link]

-

What is the mechanism of Carbidopa?. Patsnap Synapse. Available at: [Link]

- Method for synthesizing Carbidopa. Google Patents. (CN105732416A).

-

Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Semantic Scholar. Available at: [Link]

-

Carbidopa/Levodopa Formulations & Parkinson's Disease. APDA. Available at: [Link]

-

WO/2007/042848 PROCESS FOR THE PREPARATION OF CARBIDOPA. WIPO Patentscope. Available at: [Link]

-

Levodopa and Carbidopa. MedlinePlus Drug Information. Available at: [Link]

-

Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. MDPI. Available at: [Link]

-

Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography. PubMed Central. Available at: [Link]

-

Simultaneous determination of levodopa and carbidopa in levodopa-carbidopa tablets by ATR-FTIR spectrometry. PubMed. Available at: [Link]

-

Carbidopa | C10H14N2O4 | CID 34359. PubChem, NIH. Available at: [Link]

Sources

- 1. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 3. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]

- 4. Carbidopa - Wikipedia [en.wikipedia.org]

- 5. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Carbidopa, 6-bromo | C10H13BrN2O4 | CID 95162153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-Bromo (S)-Carbidopa | 43197-33-7 [chemicalbook.com]

- 10. 2-Bromo Carbidopa | CAS 1246817-47-9 | LGC Standards [lgcstandards.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

The Hydrazine Shield: Discovery, Chemistry, and Evolution of Carbidopa Derivatives

Executive Summary

This technical guide explores the structural evolution of Carbidopa, from its discovery as a peripheral DOPA decarboxylase (DDC) inhibitor to the development of high-solubility phosphate prodrugs like Foscarbidopa. Designed for drug development professionals, this document details the chemical mechanisms of hydrazine-based inhibition, the synthetic pathways that enable commercial production, and the pharmacokinetic engineering required to overcome the "solubility bottleneck" in modern Parkinson’s disease (PD) therapy.

Part 1: The Peripheral Problem & The Hydrazine Solution

The Pharmacokinetic Failure of L-DOPA Monotherapy

In the 1960s, the identification of Levodopa (L-DOPA) as a dopamine precursor revolutionized PD treatment. However, its clinical utility was severely hampered by peripheral metabolism. L-DOPA is a substrate for aromatic L-amino acid decarboxylase (AADC/DDC), an enzyme ubiquitous in the gut and liver.

-

The Causality: Without inhibition, >95% of oral L-DOPA is decarboxylated to dopamine in the periphery. Dopamine cannot cross the Blood-Brain Barrier (BBB), leading to systemic toxicity (nausea, arrhythmias) and insufficient central therapeutic effect.

-

The Solution: A "peripheral shield" was required—a compound that inhibits DDC but cannot cross the BBB itself, preserving L-DOPA for central transport.[1][2]

Mechanism of Action: The Hydrazine Trap

Merck scientists, led by Victor Lotti and Curt Porter, identified MK-486 (Carbidopa) . Its efficacy relies on its hydrazine moiety ($ -NH-NH_2 $), which acts as a "suicide substrate" or tight-binding inhibitor for the DDC cofactor, Pyridoxal-5'-Phosphate (PLP).

Molecular Mechanism:

-

Schiff Base Formation: The hydrazine group of Carbidopa attacks the aldehyde carbon of PLP (which is normally bound to the enzyme via a lysine Schiff base).

-

Irreversible Binding: This forms a stable hydrazone complex, effectively stripping the enzyme of its necessary cofactor.

-

Selectivity: The carboxylic acid and catechol groups mimic L-DOPA, ensuring high affinity for the DDC active site. The

-methyl group provides steric hindrance, preventing the enzyme from processing Carbidopa itself.

Visualization: DDC Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism where Carbidopa sequesters the PLP cofactor.

Caption: Carbidopa forms a stable hydrazone with PLP, deactivating peripheral DDC and allowing L-DOPA to cross the BBB.

Part 2: Chemical Genesis and Synthesis

The Strecker Synthesis (Historical Route)

The original synthesis developed at Merck (Patented 1962) utilized a modified Strecker reaction. This route, while effective, required careful handling of toxic cyanides and hydrazine.

Protocol Summary:

-

Starting Material: Arylacetone (3,4-dimethoxyphenylacetone).

-

Hydrazine Attack: Reaction with hydrazine and potassium cyanide forms a hydrazo-nitrile intermediate.

-

Hydrolysis: Acid hydrolysis converts the nitrile to a carboxylic acid and deprotects the methoxy groups to hydroxyls.

-

Chiral Resolution: The resulting racemic mixture requires resolution (often using L-tartaric acid) to isolate the active (S)-enantiomer.

Modern Asymmetric Synthesis

To improve yield and reduce waste, modern methods employ asymmetric synthesis or enzymatic resolution. A notable "green" route involves the reaction of oxaziridine with methyldopa esters.

Caption: The classical Strecker route requires chiral resolution to isolate the active L-enantiomer of Carbidopa.

Part 3: The Solubility Bottleneck & Foscarbidopa

The Limitation of Carbidopa

While Carbidopa is chemically potent, it is physically limited by poor aqueous solubility (< 3 mg/mL at neutral pH).

-

Clinical Impact: This prevents the formulation of concentrated solutions for continuous subcutaneous infusion (CSCI).

-

Consequence: Patients with advanced PD experience "motor fluctuations" because oral delivery leads to pulsatile plasma levels.

The Phosphate Prodrug Strategy (Foscarbidopa)

To enable 24-hour continuous infusion, AbbVie developed Foscarbidopa (ABBV-951) .

-

Chemical Modification: A phosphate group is added to the 4'-hydroxyl of the catechol ring.

-

Solubility Gain: This introduces a highly polar, ionizable group, increasing solubility by >100-fold compared to the parent compound.

-

Bioactivation: Upon subcutaneous injection, endogenous alkaline phosphatases rapidly cleave the phosphate group, releasing active Carbidopa into the systemic circulation.

Comparative Data: Carbidopa vs. Foscarbidopa

| Feature | Carbidopa (Oral) | Foscarbidopa (Subcutaneous) |

| Chemical Nature | Active Drug | Prodrug (Phosphate Ester) |

| Solubility (pH 7.4) | Low (< 3 mg/mL) | High (> 100 mg/mL) |

| Administration | Oral Tablet | Continuous Infusion (Pump) |

| Plasma Profile | Pulsatile (Peaks/Troughs) | Steady State (Flat) |

| Bioactivation | None required | Rapid Dephosphorylation (t1/2 < 15 min) |

Protocol: Solubility & Stability Testing for Prodrugs

Self-Validating Protocol for assessing prodrug viability.

-

Preparation: Dissolve lyophilized Foscarbidopa in phosphate-buffered saline (PBS) at pH 7.4.

-

Solubility Limit Test: Add compound incrementally until precipitation is observed via nephelometry.

-

Validation: Must exceed 100 mg/mL to be viable for low-volume pumps.

-

-

Enzymatic Stability Assay:

-

Incubate prodrug (10 µM) with human liver microsomes or fresh plasma at 37°C.

-

Aliquot at t=0, 5, 15, 30, 60 min.

-

Quench with acetonitrile.

-

Analysis: LC-MS/MS monitoring disappearance of Prodrug (m/z transition) and appearance of Carbidopa.

-

Success Criteria: >80% conversion within 60 minutes in plasma; <5% degradation in buffer (shelf stability).

-

Part 4: Future Horizons

The evolution of Carbidopa derivatives has shifted from pharmacodynamic optimization (binding affinity) to pharmacokinetic engineering (solubility/delivery). The approval of Foscarbidopa/Foslevodopa (Vyalev) marks the beginning of non-surgical, continuous dopaminergic stimulation. Future research focuses on:

-

Transdermal Prodrugs: Lipophilic ester derivatives for patch delivery.

-

Extended-Release Microspheres: Polymer-encapsulated Carbidopa for weekly injections.

References

-

Merck & Co. (1962). United States Patent 3,462,536: Process for the preparation of hydrazino acids. Google Patents. Link

-

Lotti, V. J., & Porter, C. C. (1970). Potentiation and inhibition of some central actions of L(-)-dopa by decarboxylase inhibitors.[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Rosebraugh, M., et al. (2021). Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease.[3][4] Annals of Neurology. Link

-

Proteopedia. (2024). DOPA decarboxylase Structure and Mechanism. Proteopedia Life in 3D. Link

-

AbbVie. (2024).[5] Vyalev (foslevodopa/foscarbidopa) Prescribing Information.[5][6] AbbVie Medical. Link

Sources

- 1. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Carbidopa - Wikipedia [en.wikipedia.org]

- 3. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Foscarbidopa/foslevodopa - Wikipedia [en.wikipedia.org]

- 6. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]

Introduction: Defining Quality for a Critical Carbidopa Impurity

An In-depth Technical Guide to the Certificate of Analysis for 2-Bromo-(S)-Carbidopa

In the landscape of pharmaceutical development, the purity and identity of any substance are paramount. This principle extends not only to the active pharmaceutical ingredient (API) but also to its related compounds and potential impurities. 2-Bromo-(S)-Carbidopa is recognized as a process impurity or related compound of Carbidopa, a vital medication used in combination with Levodopa for the management of Parkinson's disease.[1] As a brominated analogue of the parent molecule, its presence, identity, and quantity must be rigorously controlled and documented.

The Certificate of Analysis (CoA) serves as the definitive report card for a specific batch of a chemical substance. It is not merely a list of results but a comprehensive declaration of quality, providing a critical assurance to researchers and drug developers that the material conforms to pre-defined specifications. This guide, intended for scientists and regulatory professionals, deconstructs the CoA for 2-Bromo-(S)-Carbidopa, delving into the causality behind the analytical tests, the interpretation of the data, and the logical framework that underpins the assurance of quality.

Part 1: Physicochemical Identity and Characterization

The foundational section of any CoA establishes the unequivocal identity of the compound. For a molecule like 2-Bromo-(S)-Carbidopa, this involves a multi-pronged analytical approach where each technique provides a unique piece of the structural puzzle. The convergence of data from these methods provides an irrefutable confirmation of identity.

Molecular Structure and Properties

A summary of the fundamental properties of 2-Bromo-(S)-Carbidopa provides the initial reference point.

| Property | Value | Source |

| Chemical Name | (2S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid | [2][3] |

| CAS Number | 43197-33-7 / 1246817-47-9 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₃BrN₂O₄ | [2][3][4][5] |

| Molecular Weight | 305.13 g/mol | [2][3][4][5] |

Spectroscopic Identification

Spectroscopic methods probe the molecule's interaction with electromagnetic radiation, yielding a unique fingerprint. The CoA will reference standard pharmacopeial methods, such as those outlined in USP General Chapter <197> Spectroscopic Identification Tests.[6][7][8][9][10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

The "Why": ¹H NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another. For 2-Bromo-(S)-Carbidopa, NMR is essential to confirm the position of the bromine atom on the aromatic ring and to verify the integrity of the rest of the structure relative to Carbidopa.[11][12][13]

-

Expected Resonances: The ¹H NMR spectrum would be expected to show distinct signals for the two remaining aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the exchangeable protons of the hydroxyl (-OH), hydrazine (-NHNH₂), and carboxylic acid (-COOH) groups. The splitting patterns and chemical shifts of the aromatic protons are particularly diagnostic for confirming the 2-position substitution.

B. Mass Spectrometry (MS)

-

The "Why": MS provides the most accurate measurement of a molecule's mass, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to validate the molecular formula C₁₀H₁₃BrN₂O₄. Furthermore, the fragmentation pattern observed in MS/MS analysis provides a secondary fingerprint that is highly specific to the molecule's structure.[14][15]

-

Expected Data: The analysis should show a prominent molecular ion peak (or protonated molecule [M+H]⁺) corresponding to the calculated molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic pair of peaks (an "isotopic doublet") separated by 2 mass units, which is a definitive sign of a monobrominated compound.

C. Infrared (IR) Spectroscopy

-

The "Why": IR spectroscopy is used to identify the presence of specific functional groups within the molecule. It is a rapid and reliable method for confirming that the key chemical bonds expected in the structure are present. The comparison of the sample's IR spectrum with that of a reference standard is a conclusive identification test according to pharmacopeias.[10][16]

-

Expected Absorptions: The IR spectrum should exhibit characteristic absorption bands for O-H stretching (from the phenolic and carboxylic acid groups), N-H stretching (from the hydrazine group), C=O stretching (from the carboxylic acid), and C=C stretching (from the aromatic ring).

Part 2: Purity and Quantitative Analysis

This section of the CoA quantifies the amount of the desired compound present in the material and details the levels of any impurities. The methodologies are guided by the principles of analytical procedure validation as laid out in ICH Q2(R1).[17][18][19][20]

Assay by High-Performance Liquid Chromatography (HPLC)

-

The "Why": Reversed-phase HPLC is the industry-standard technique for the assay of pharmaceutical compounds due to its high resolving power, sensitivity, and precision. It separates the main compound from any impurities, allowing for accurate quantification. The method separates molecules based on their polarity, making it ideal for compounds like 2-Bromo-(S)-Carbidopa.[21][22][23][24]

-

Data Presentation:

| Test | Method | Specification |

| Assay (by HPLC) | Internal Validated Method, USP <621> | ≥ 98.0% |

Experimental Protocol: HPLC Assay

-

Mobile Phase Preparation: A typical mobile phase for Carbidopa and related compounds consists of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~2.8) and an organic modifier like methanol or acetonitrile.[24] For example, a mixture of phosphate buffer and methanol (96:4 v/v).[22]

-

Standard Preparation: Accurately weigh a reference standard of 2-Bromo-(S)-Carbidopa and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Accurately weigh the batch sample (analyte) and prepare a solution with the same nominal concentration as the standard preparation.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions in replicate. The percentage assay is calculated by comparing the average peak area of the analyte from the sample chromatograms to that of the reference standard.

Impurity Profiling

-

The "Why": The same HPLC method used for the assay is typically employed to detect and quantify other impurities. Controlling impurities is a critical aspect of drug safety. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide monographs with specified limits for impurities in Carbidopa, such as methyldopa and methylcarbidopa.[25][26] For 2-Bromo-(S)-Carbidopa, which is itself an impurity, analysis would focus on detecting any other related substances.

-

Data Presentation:

| Test | Method | Specification |

| Related Compounds (HPLC) | Internal Validated Method, USP <621> | Any Unspecified Impurity: ≤ 0.10% Total Impurities: ≤ 0.5% |

Part 3: Physical and Chemical Properties

This section details properties that can affect the material's stability, handling, and formulation performance.

Appearance

-

The "Why": A visual inspection against a standard description is a simple but important first-pass test. Any deviation in color or form (e.g., from a white powder to a discolored solid) can indicate degradation, contamination, or incorrect processing. The EP monograph for Carbidopa describes it as a white or yellowish-white powder.[25]

-

Data Presentation:

| Test | Method | Specification |

| Appearance | Visual Inspection | White to Off-White Solid |

Water Content by Karl Fischer Titration

-

The "Why": Water content is a critical parameter that can impact the stability and degradation pathways of a pharmaceutical substance.[27] Unlike a simple "Loss on Drying" test which measures all volatiles, the Karl Fischer (KF) titration is a specific and accurate method for quantifying water content.[28][29][30] This specificity is crucial for hygroscopic materials or hydrates. The method is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[31]

-

Data Presentation:

| Test | Method | Specification |

| Water Content | Karl Fischer Titration, USP <921> | ≤ 1.0% |

Experimental Protocol: Karl Fischer Titration (Volumetric)

-

Reagent Standardization: The Karl Fischer reagent is first standardized by titrating a known mass of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F), expressed as mg of water per mL of reagent.[31]

-

System Preparation: The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated with the KF reagent to a stable, anhydrous endpoint.

-

Sample Analysis: An accurately weighed amount of the 2-Bromo-(S)-Carbidopa sample is introduced into the vessel.

-

Titration: The sample is titrated with the KF reagent until the electrometric endpoint is reached and persists for a pre-determined time.

-

Calculation: The water content is calculated based on the volume of titrant consumed, the sample weight, and the predetermined water equivalence factor.

Conclusion: A Synthesis of Trust

The Certificate of Analysis for 2-Bromo-(S)-Carbidopa is more than a summary of data; it is a testament to a rigorous, multi-faceted quality control process. Each test, from advanced spectroscopic analysis to classic titration, is chosen for its ability to answer a specific and critical question about the material's identity, strength, quality, and purity. By understanding the causality behind these analytical choices and the logical framework that connects them, researchers, scientists, and drug development professionals can use the CoA not just as a document of compliance, but as a tool of confidence, ensuring the integrity of their research and the ultimate safety and efficacy of the medicines they develop.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][17]

-

The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link][28]

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link][27]

-

ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada. [Link][18]

-

General Chapter Prospectus: <197> Spectroscopic Identification Tests. (2016). USP-NF. [Link][6]

-

General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. uspbpep.com. [Link][7]

-

Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link][31]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link][19]

-

Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. [Link][8]

-

ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. ICH. [Link][20]

-

Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electrochemical detection. ResearchGate. [Link][21]

-

CARBIDOPA. (2012). European Pharmacopoeia 5.0. [Link]

-

Spectrophotometric Identification Tests USP 2025. USP-NF. [Link][10]

-

Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electro-chemical detection. ResearchGate. [Link][26]

-

Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Hacettepe University Journal of the Faculty of Pharmacy. [Link][32]

-

Chemical structure and ion product spectrum of carbidopa. ResearchGate. [Link][14]

-

1H nuclear magnetic resonance spectroscopy analysis for simultaneous determination of levodopa, carbidopa and methyldopa in human serum and pharmaceutical formulations. ResearchGate. [Link][11]

-

1H nuclear magnetic resonance spectroscopy analysis for simultaneous determination of levodopa, carbidopa and methyldopa in human serum and pharmaceutical formulations. Semantic Scholar. [Link][12]

-

Carbidopa ; (2S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid. J&C BIOTECH. [Link][2]

-

Levodopa/Carbidopa Monograph for Professionals. Drugs.com. [Link][1]

-

Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (2022). MDPI. [Link][15]

-

Simultaneous estimation of levodopa and carbidopa in bulk, pharmaceutical dosage forms and dissolution sample analysis by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link][22]

-

Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. (2017). PubMed. [Link][23]

-

(PDF) RP-HPLC method for the analysis of levodopa and carbidopa. ResearchGate. [Link][24]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (2013). National Institutes of Health (NIH). [Link][13]

Sources

- 1. drugs.com [drugs.com]

- 2. drjcrbio.com [drjcrbio.com]

- 3. Carbidopa EP Impurity J (2-Bromo Carbidopa) - SRIRAMCHEM [sriramchem.com]

- 4. 2-Bromo Carbidopa | CAS 1246817-47-9 | LGC Standards [lgcstandards.com]

- 5. labmix24.com [labmix24.com]

- 6. uspnf.com [uspnf.com]

- 7. uspbpep.com [uspbpep.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. â©197⪠Spectroscopic Identification Tests [doi.usp.org]

- 10. trungtamthuoc.com [trungtamthuoc.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pharmacopeia.cn [pharmacopeia.cn]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 18. canadacommons.ca [canadacommons.ca]

- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 20. database.ich.org [database.ich.org]

- 21. researchgate.net [researchgate.net]

- 22. jocpr.com [jocpr.com]

- 23. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. drugfuture.com [drugfuture.com]

- 26. researchgate.net [researchgate.net]

- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 28. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 29. pacificbiolabs.com [pacificbiolabs.com]

- 30. mt.com [mt.com]

- 31. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 32. dergi.fabad.org.tr [dergi.fabad.org.tr]

Methodological & Application

Application Notes and Protocols for the Investigation of 2-Bromo-(S)-Carbidopa in Parkinson's Disease Research

An in-depth guide has been developed for researchers, scientists, and drug development professionals on the application of 2-Bromo-(S)-Carbidopa in Parkinson's research.

Abstract

This document provides a comprehensive guide for the investigation of 2-Bromo-(S)-Carbidopa, a novel derivative of (S)-Carbidopa, for its potential application in Parkinson's disease (PD) therapy. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons[1]. Levodopa (L-DOPA), a dopamine precursor, remains the most effective treatment for the motor symptoms of PD[2][3][4]. However, L-DOPA is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC), which reduces its bioavailability in the brain and causes peripheral side effects[1][5]. (S)-Carbidopa is a peripheral DDC inhibitor that does not cross the blood-brain barrier, and is co-administered with L-DOPA to increase its central nervous system efficacy and reduce peripheral side effects[6][7][8]. While effective, the development of novel Carbidopa analogs is an active area of research to further optimize L-DOPA therapy[9][10][11]. This guide outlines the scientific rationale and provides detailed protocols for the characterization of 2-Bromo-(S)-Carbidopa, a compound available for custom synthesis, as a potential next-generation DDC inhibitor[12].

Scientific Rationale for the Investigation of 2-Bromo-(S)-Carbidopa

The introduction of a halogen atom, such as bromine, into a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate its properties. The rationale for investigating 2-Bromo-(S)-Carbidopa is based on the following hypotheses:

-

Enhanced Potency: The electron-withdrawing nature and steric bulk of the bromine atom at the 2-position of the catechol ring could enhance the binding affinity of the molecule to the active site of DOPA decarboxylase, potentially leading to a lower required therapeutic dose.

-

Modulated Pharmacokinetics: The addition of bromine can alter the lipophilicity and metabolic stability of the compound. This may lead to improved oral absorption, a more favorable distribution profile, and a longer plasma half-life compared to the parent compound, (S)-Carbidopa[6].

-

Sustained DDC Inhibition: An improved pharmacokinetic profile could result in more stable plasma concentrations and sustained inhibition of peripheral DDC, leading to less fluctuation in L-DOPA levels and potentially reducing motor complications in PD patients[10].

The following sections provide a roadmap for the preclinical evaluation of this novel compound.

Mechanism of Action: Peripheral DDC Inhibition

The primary mechanism of action for Carbidopa and its analogs is the inhibition of the DOPA decarboxylase (DDC) enzyme in peripheral tissues. By preventing the conversion of L-DOPA to dopamine outside of the central nervous system, more L-DOPA is available to cross the blood-brain barrier where it can be converted to dopamine to alleviate the symptoms of Parkinson's disease[1][5][8].

Caption: Mechanism of 2-Bromo-(S)-Carbidopa Action.

Application Notes

In Vitro Characterization: DDC Enzyme Inhibition

The initial step in evaluating 2-Bromo-(S)-Carbidopa is to determine its inhibitory potency against DDC. This is typically achieved through an in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value compared to (S)-Carbidopa would indicate higher potency. These assays can be performed using purified DDC enzyme or tissue homogenates rich in the enzyme, such as from the liver or kidney.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Bromo-(S)-Carbidopa is critical. A standard PK study in a rodent model (e.g., rats or mice) should be conducted. The compound is administered orally or intravenously, and blood samples are collected at various time points. The concentration of 2-Bromo-(S)-Carbidopa in the plasma is quantified using a validated analytical method, such as LC-MS/MS. Key parameters to determine include:

-

Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

-

Half-life (t1/2) : The time required for the plasma concentration to reduce by half.

-

Maximum Concentration (Cmax) : The peak plasma concentration.

-

Time to Maximum Concentration (Tmax) : The time at which Cmax is observed.

In Vivo Efficacy Assessment in a Parkinson's Disease Model

The ultimate preclinical test is to evaluate whether 2-Bromo-(S)-Carbidopa can effectively enhance the therapeutic effect of L-DOPA in vivo. The most common animal model for this purpose is the 6-hydroxydopamine (6-OHDA) lesioned rat or mouse, which mimics the dopamine depletion seen in Parkinson's disease.

In this model, motor function can be assessed using tests such as the cylinder test (for forelimb asymmetry) or the apomorphine-induced rotation test. The experimental design involves treating the animals with L-DOPA alone, or L-DOPA in combination with either (S)-Carbidopa or 2-Bromo-(S)-Carbidopa. A greater improvement in motor function in the group receiving 2-Bromo-(S)-Carbidopa would demonstrate its superior efficacy.

Experimental Protocols

Protocol 1: In Vitro DOPA Decarboxylase (DDC) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of 2-Bromo-(S)-Carbidopa.

Materials:

-

Recombinant human DDC enzyme

-

L-DOPA (substrate)

-

Pyridoxal-5-phosphate (PLP, cofactor)

-

(S)-Carbidopa (positive control)

-

2-Bromo-(S)-Carbidopa (test compound)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission ~330/460 nm for dopamine)

Procedure:

-